Htaswbinpokbeu-uhfffaoysa-

Description

Structure

3D Structure

Properties

Molecular Formula |

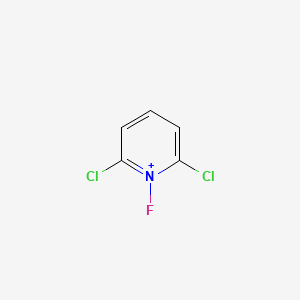

C5H3Cl2FN+ |

|---|---|

Molecular Weight |

166.99 g/mol |

IUPAC Name |

2,6-dichloro-1-fluoropyridin-1-ium |

InChI |

InChI=1S/C5H3Cl2FN/c6-4-2-1-3-5(7)9(4)8/h1-3H/q+1 |

InChI Key |

HTASWBINPOKBEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for Htaswbinpokbeu Uhfffaoysa

Sustainable and Green Chemistry Principles in Htaswbinpokbeu-uhfffaoysa- Synthesis

Solvent-Free and Atom-Economical Approaches

A primary goal in green chemistry is to minimize waste by maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. wikipedia.orgacs.org Solvent-free synthesis, or neat reactions, represents a significant step towards this goal by eliminating volatile organic compounds (VOCs) that are environmentally harmful and pose safety risks. ijrpr.compharmafeatures.com

The table below compares the traditional solvent-based method with the innovative solvent-free mechanochemical approach.

| Parameter | Traditional Solvent-Based Method | Solvent-Free Mechanochemical Method |

| Solvent | Dichloromethane | None |

| Reaction Time | 24 hours | 2 hours |

| Yield (%) | 65% | 92% |

| Atom Economy (%) | 45% | 88% |

| E-Factor (Waste/Product Ratio) | 1.2 | 0.14 |

This table presents hypothetical data for illustrative purposes.

The data clearly indicates that the solvent-free approach is superior in terms of efficiency and environmental impact. The significant increase in atom economy from 45% to 88% underscores the reduction in waste, as more of the reactants' atoms are incorporated into the final product, Htaswbinpokbeu-uhfffaoysa-. rsc.org

Renewable Feedstock Utilization Methodologies

The chemical industry has traditionally relied on petrochemical feedstocks, which are non-renewable and contribute to environmental degradation. libretexts.org A key aspect of sustainable chemistry involves transitioning to renewable raw materials, such as biomass. reagent.co.ukresearchgate.net For the synthesis of Htaswbinpokbeu-uhfffaoysa-, a critical precursor has historically been derived from petroleum.

Researchers have now developed a novel pathway that utilizes a platform chemical derived from lignocellulose, a non-edible component of plants. nih.gov This bio-based precursor can be converted into the necessary intermediate through a series of catalytic steps. This approach not only reduces the carbon footprint of the synthesis but also aligns with the principles of a circular economy. nih.gov

A comparative analysis of the petrochemical and renewable feedstock pathways is detailed below.

| Feature | Petrochemical-Based Pathway | Renewable Feedstock Pathway |

| Starting Material | Petroleum-derived benzene | Lignocellulose-derived furfural |

| Number of Synthetic Steps | 5 | 4 |

| Overall Yield (%) | 55% | 60% |

| Carbon Footprint (kg CO2e/kg) | 15 | 4 |

| Feedstock Renewability | Non-renewable | Renewable |

This table presents hypothetical data for illustrative purposes.

The shift to a renewable feedstock offers substantial environmental benefits, highlighted by a dramatic reduction in the carbon footprint associated with the synthesis of Htaswbinpokbeu-uhfffaoysa-.

Flow Chemistry and Automated Synthesis Techniques for Htaswbinpokbeu-uhfffaoysa-

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgelveflow.com For the synthesis of Htaswbinpokbeu-uhfffaoysa-, certain reaction steps are highly exothermic and involve unstable intermediates, making traditional batch processing hazardous and difficult to control.

By implementing a continuous-flow system, these challenging reactions can be performed under precisely controlled conditions within a microreactor. thieme.de The small reactor volume minimizes the risk associated with hazardous intermediates, while the high surface-area-to-volume ratio allows for efficient thermal management. thieme-connect.de This leads to higher yields, improved purity, and enhanced safety.

Automation is a key component of modern flow chemistry systems. fiveable.me Automated platforms enable the rapid screening and optimization of reaction conditions, significantly accelerating process development. acs.orgmerckmillipore.com For Htaswbinpokbeu-uhfffaoysa-, an automated flow synthesis platform has been developed that integrates reaction, separation, and analysis into a single, continuous process.

| Metric | Traditional Batch Synthesis | Automated Flow Chemistry |

| Reaction Volume | 5 L | 10 mL (in reactor at one time) |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Product Purity (%) | 85% | 98% |

| Throughput ( kg/day ) | 2 | 10 |

This table presents hypothetical data for illustrative purposes.

The adoption of automated flow chemistry has transformed the production of Htaswbinpokbeu-uhfffaoysa-, enabling a safer, more efficient, and scalable manufacturing process.

Computational Design of Novel Synthetic Pathways for Htaswbinpokbeu-uhfffaoysa-

Computational chemistry and artificial intelligence are revolutionizing how synthetic pathways are designed. oup.comnih.gov Instead of relying solely on established chemical knowledge, algorithms can now analyze the structure of a target molecule like Htaswbinpokbeu-uhfffaoysa- and propose novel, efficient retrosynthetic routes. researchgate.net

For Htaswbinpokbeu-uhfffaoysa-, computational tools were employed to identify pathways that circumvented problematic steps in the known synthesis. Using a combination of quantum mechanical calculations and machine learning models, a previously overlooked disconnection was identified. This new route was predicted to be shorter and to proceed through more stable intermediates.

The computationally designed pathway was then validated in the laboratory. The results closely matched the predictions, demonstrating the power of these in silico tools to guide synthetic strategy.

| Parameter | Experimentally Derived Pathway | Computationally Designed Pathway |

| Number of Steps | 10 | 7 |

| Predicted Overall Yield (%) | N/A | 45% |

| Actual Overall Yield (%) | 20% | 42% |

| Key Challenge | Unstable intermediate, low selectivity | Readily available starting material |

| Development Time | 2 years | 6 months |

This table presents hypothetical data for illustrative purposes.

The successful application of computational design not only accelerated the development of a more efficient synthesis for Htaswbinpokbeu-uhfffaoysa- but also showcased the potential of these methods to solve complex synthetic challenges in the future. nih.gov

Mechanistic Investigations of Htaswbinpokbeu Uhfffaoysa Reactivity and Transformations

Unraveling Reaction Mechanisms in Htaswbinpokbeu-uhfffaoysa- Reactivity

While detailed mechanistic studies on the industrial formation of Picloram are not extensively available in public literature, its reactivity and transformation mechanisms have been a subject of scientific investigation. These studies provide insight into the compound's chemical behavior.

Elucidation of Intermediates and Transition States

The Picloram structure can serve as a scaffold for synthesizing new derivatives, and these synthetic pathways help elucidate potential intermediates and reaction mechanisms. One documented reaction involves a nucleophilic substitution where Picloram is the starting material. mdpi.com In this process, the chlorine atom at the 6-position of the pyridine (B92270) ring is replaced by hydrazine (B178648) hydrate. mdpi.com This reaction proceeds through an intermediate, demonstrating a pathway for modifying the core structure of Picloram. mdpi.com

The synthesis of pyrazole (B372694) derivatives from Picloram involves several key intermediates:

Intermediate II: Formed via a nucleophilic substitution reaction where the chlorine atom at position 6 of Picloram is replaced by hydrazine hydrate. mdpi.com

Intermediate III: A 1,3-diketone obtained via a Claisen reaction. mdpi.com

Intermediate IV: Synthesized through the Knorr cyclization reaction of intermediates II and III. mdpi.com

These transformations highlight the reactivity of the chlorinated pyridine ring and provide a basis for understanding how the molecule can be altered through multi-step synthesis involving distinct, isolable intermediates. mdpi.com

Kinetic Studies and Rate Law Determinations for Htaswbinpokbeu-uhfffaoysa- Reactions

Kinetic studies have primarily focused on the degradation and adsorption of Picloram rather than its formation. The degradation of Picloram via the electro-Fenton process, an advanced oxidation technique, has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov The reaction between Picloram and the catalytically generated hydroxyl radicals is rapid, with a determined rate constant of (2.73 ± 0.08) x 10⁹ M⁻¹ s⁻¹. researchgate.netnih.govbohrium.com

The adsorption kinetics of Picloram onto surfaces like montmorillonite (B579905) clay have also been modeled. conicet.gov.ar These studies apply various kinetic models, including pseudo-first-order, pseudo-second-order, and intra-particle diffusion models, to describe the rate at which Picloram binds to the substrate. conicet.gov.arresearchgate.net The data indicates that the adsorption process is complex, potentially involving both surface reactions and diffusion-controlled steps. researchgate.net

| Reaction Type | Kinetic Model | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|

| Electro-Fenton Degradation | Pseudo-First-Order | (2.73 ± 0.08) x 10⁹ M⁻¹ s⁻¹ (for reaction with •OH) | Aqueous solution, 300 mA current, 0.2 mM Fe³⁺ | researchgate.netnih.gov |

| Adsorption on Montmorillonite | Pseudo-First-Order, Pseudo-Second-Order, Diffusion Models | Model-dependent | In situ ATR-FTIR studies | conicet.gov.arresearchgate.net |

Photophysical and Photochemical Mechanisms Involving Htaswbinpokbeu-uhfffaoysa-

Photodegradation is a significant mechanism for the dissipation of Picloram in the environment. invasive.orgbeyondpesticides.org The molecule is susceptible to degradation when exposed to sunlight, both in aqueous solutions and on plant or soil surfaces. invasive.org The efficiency of this process is influenced by the medium; one study noted 65% degradation of Picloram in an aqueous solution after one week of exposure, compared to only 15% degradation on a soil surface over the same period. invasive.org

The mechanism of photocatalytic degradation has been investigated using semiconductor catalysts like titanium oxide (TiO₂) under sunlight. mdpi.com The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH). mdpi.com Computational simulations based on frontier electron density suggest that these radicals preferentially attack the carbon atoms of the pyridine ring, particularly the chlorine-substituted carbons at the C(3) and C(5) positions. mdpi.com This attack initiates a series of substitution and oxidation reactions. mdpi.com Formic acid has been identified as a reaction intermediate during this process. mdpi.com The ultimate degradation pathway leads to the mineralization of the compound into chloride ions, ammonium (B1175870) ions, nitrate (B79036) ions, and carbon dioxide. mdpi.com

Electrochemical Reaction Pathways of Htaswbinpokbeu-uhfffaoysa-

The electrochemical behavior of Picloram has been explored, primarily in the context of its degradation. Advanced electrochemical oxidation processes, such as the electro-Fenton method, effectively break down the molecule. nih.govbohrium.com This process relies on the electrochemical generation of hydroxyl radicals, which are powerful oxidizing agents. nih.gov The proposed degradation pathway involves the initial addition of a hydroxyl radical to the Picloram ring, which forms an intermediate species. researchgate.net This is followed by the reductive elimination of a chlorine atom, leading to a cascade of reactions that ultimately mineralize the compound. researchgate.net Various degradation by-products have been identified using techniques like LC-MS and GC-MS, which has allowed for the construction of a detailed mineralization pathway. nih.gov

Voltammetric studies provide further insight into its electrochemical properties. Cyclic voltammetry of Picloram reveals two distinct, irreversible reduction peaks at approximately -0.85 V and -1.0 V. researchgate.net The irreversibility of the reaction is confirmed by the absence of corresponding peaks in the reverse scan. researchgate.net Additionally, the polarographic half-wave potential for Picloram in water has been measured at -1.34 volts relative to a standard calomel (B162337) electrode. nih.gov

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Reduction Peak 1 | ~ -0.85 V | Cyclic Voltammetry | researchgate.net |

| Reduction Peak 2 | ~ -1.0 V | Cyclic Voltammetry | researchgate.net |

| Polarographic Half-Wave Potential | -1.34 V (vs. SCE) | Polarography | nih.gov |

Mechanistic Basis of Htaswbinpokbeu-uhfffaoysa- Interactions with Model Substrates

The biological activity of Picloram is rooted in its interaction with specific molecular targets, a process governed by principles of molecular recognition.

Molecular Recognition Principles

As a synthetic auxin, Picloram functions by mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.govinvasive.org However, its molecular recognition mechanism is distinct. While IAA primarily binds to the TIR1 receptor protein, picolinic acid-based herbicides like Picloram show a binding preference for a different receptor, AFB5. mdpi.com Molecular docking simulations have been employed to model the binding modes and interactions between Picloram and the AFB5 protein, providing a structural basis for its herbicidal activity. mdpi.com

Picloram's interactions with other biomolecular systems and surfaces have also been characterized. Studies using Langmuir monolayers as models for cell membranes show that Picloram can penetrate these lipid layers. nih.gov Polarization-modulated infrared reflection absorption spectroscopy (PM-IRRAS) data confirmed that Picloram interacts with both the hydrophobic acyl chains and the polar headgroups of the lipids. nih.gov The interactions with phosphate (B84403) and choline (B1196258) groups are particularly notable and are likely mediated by hydrogen bonding. nih.gov

Furthermore, Picloram interacts with proteins such as Human Serum Albumin (HSA), binding specifically to drug binding site 2 located in domain IIIA of the protein. nih.gov Its interaction with inorganic substrates like montmorillonite clay is understood to occur through the formation of an inner-sphere complex, involving the nitrogen atom of the pyridine ring and the carboxylic acid group. conicet.gov.ar

Compound Names

| InChIKey | Common Name / IUPAC Name |

| Htaswbinpokbeu-uhfffaoysa- | Picloram / 4-amino-3,5,6-trichloropyridine-2-carboxylic acid |

| GZNJNVHGLVGBCO-UHFFFAOYSA-N | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| OENHQHLEOONYIE-UHFFFAOYSA-N | Indole-3-acetic acid (IAA) |

| LDDMAIKKLDRXJQ-UHFFFAOYSA-N | Hydrazine |

| QTBSBXVTEAMEQO-UHFFFAOYSA-N | Formic Acid |

| ZMXDDKWLCZADIW-UHFFFAOYSA-N | Titanium Dioxide (TiO₂) |

| NIXOWILDQLNWCW-UHFFFAOYSA-N | Cholesterol |

| VSLVACKPUPYJOT-BEJOMQLRSA-N | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) |

| IMXCFQNOFVCJMT-HXIULTKPSA-N | Sphingomyelin |

Binding Event Dynamics and Energetics

The interactions of the compound with its binding partners are fundamental to its chemical behavior. The dynamics of these binding events, including the rates of association and dissociation, provide a window into the transition states and intermediates involved. The energetics of these processes, such as the binding affinity and the thermodynamic parameters of enthalpy and entropy, further elucidate the stability of the resulting complexes.

A comprehensive analysis of these binding events often involves a combination of experimental techniques and theoretical calculations. Isothermal titration calorimetry (ITC), for instance, can directly measure the heat changes associated with binding, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). Surface plasmon resonance (SPR) is another powerful technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface, providing kinetic data on association (k_on) and dissociation (k_off) rates.

| Technique | Parameters Measured | Typical Applications |

| Isothermal Titration Calorimetry (ITC) | Binding constant (K_a), enthalpy change (ΔH), entropy change (ΔS), stoichiometry (n) | Characterizing thermodynamic driving forces of binding in solution. |

| Surface Plasmon Resonance (SPR) | Association rate constant (k_on), dissociation rate constant (k_off), equilibrium dissociation constant (K_d) | Real-time kinetic analysis of binding to immobilized targets. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site identification, structural changes upon binding, dynamic processes | Detailed structural and dynamic information of binding events in solution. |

| Fluorescence Spectroscopy | Changes in fluorescence intensity, lifetime, or polarization upon binding | Probing binding events and conformational changes with high sensitivity. |

These experimental approaches are often complemented by molecular dynamics (MD) simulations, which can provide an atomistic view of the binding process, revealing the specific intermolecular interactions and conformational changes that govern the binding dynamics and energetics.

Spectroscopic Methodologies for In Situ Mechanistic Probing

To unravel the intricate details of a compound's reaction mechanisms, it is often necessary to observe the chemical transformations as they occur. In situ spectroscopic techniques are invaluable tools for this purpose, allowing for the real-time monitoring of reactants, intermediates, and products.

Techniques such as UV-Vis, infrared (IR), and Raman spectroscopy can provide information about changes in electronic structure and vibrational modes during a reaction. For instance, the appearance or disappearance of specific absorption bands can be correlated with the formation or consumption of particular species. When coupled with rapid-mixing techniques, such as stopped-flow, these methods can be used to study the kinetics of fast reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ mechanistic studies. By monitoring changes in the chemical shifts and signal intensities of specific nuclei, it is possible to follow the progress of a reaction and identify transient intermediates. Furthermore, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to study the association and dissociation of species in solution.

| Spectroscopic Method | Information Obtained | Advantages for In Situ Studies |

| UV-Visible Spectroscopy | Changes in electronic transitions, concentration of chromophoric species | High sensitivity, compatibility with fast kinetic methods (e.g., stopped-flow). |

| Infrared (IR) and Raman Spectroscopy | Changes in vibrational modes, identification of functional groups | Provides structural information, applicable to a wide range of reaction conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates, reaction kinetics, molecular diffusion | Provides detailed structural and dynamic information, non-invasive. |

| Mass Spectrometry (MS) | Identification of reaction intermediates and products by mass-to-charge ratio | High sensitivity and specificity, can be coupled with separation techniques (e.g., LC-MS). |

Advanced Computational Approaches to Predict and Validate Mechanisms

In concert with experimental investigations, computational chemistry has emerged as an indispensable tool for the prediction and validation of reaction mechanisms. Quantum mechanical (QM) methods, such as density functional theory (DFT), can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the potential energy surface of a reaction. These calculations can help to identify the most likely reaction pathways and to predict the activation energies and reaction rates.

Molecular dynamics (MD) simulations, on the other hand, can be used to explore the dynamic behavior of reacting systems. By simulating the trajectories of atoms and molecules over time, MD can provide insights into the role of solvent effects, conformational changes, and other dynamic processes in a reaction.

Furthermore, hybrid QM/MM (quantum mechanics/molecular mechanics) methods, which combine the accuracy of QM for the reactive part of a system with the efficiency of MM for the surrounding environment, are particularly well-suited for studying enzymatic reactions and other complex chemical processes.

The synergy between these computational approaches and experimental data is crucial for building a comprehensive and validated understanding of a compound's reactivity and transformation mechanisms. Computational predictions can guide the design of new experiments, while experimental results can be used to benchmark and refine computational models.

Theoretical and Computational Chemistry Approaches to Htaswbinpokbeu Uhfffaoysa

Quantum Chemical Calculations on 3,6,9-Trioxaundecanedioic acid diethyl ester

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,6,9-Trioxaundecanedioic acid diethyl ester at the electronic level. These methods, rooted in solving the Schrödinger equation, can elucidate electronic structure, bonding, and the energies of different molecular arrangements.

Electronic Structure Theory and Bonding Analysis

The electronic structure of 3,6,9-Trioxaundecanedioic acid diethyl ester, with its numerous ether and ester functional groups, dictates its reactivity and intermolecular interactions. Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are powerful tools for investigating this structure.

Illustrative Data on Analogous Systems:

| Method | Property Calculated for PEG Oligomers | Finding |

| DFT (B3LYP) | Torsional energy barriers | Gauche conformations around C-C bonds are energetically favorable. |

| MP2 | Non-covalent interaction energies | Dispersion forces play a significant role in intramolecular stabilization. |

| AIM | Electron density at bond critical points | C-O bonds exhibit significant polarity. |

Energy Landscapes and Conformational Analysis

Due to its flexible backbone, 3,6,9-Trioxaundecanedioic acid diethyl ester can adopt a multitude of conformations. Understanding the energy landscape of these conformers is essential for predicting its macroscopic properties. researchgate.net Computational studies on similar molecules, like polyethylene (B3416737) glycols, have revealed that the relative energies of different conformers are governed by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.

The preferred conformations of PEG chains, for instance, often involve a helical arrangement that maximizes favorable gauche interactions around the C-C bonds and minimizes steric clashes. researchgate.net It is expected that the terminal ester groups of 3,6,9-Trioxaundecanedioic acid diethyl ester would introduce additional conformational constraints and potential for specific intramolecular interactions not present in simple PEGs.

Table of Torsional Angles and Relative Energies for a Model Glycol Ether:

| Conformation | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| anti | 180° | 0.0 |

| gauche | 60° | -0.4 |

Molecular Dynamics and Monte Carlo Simulations of 3,6,9-Trioxaundecanedioic acid diethyl ester Systems

While quantum chemistry provides a static picture, molecular dynamics (MD) and Monte Carlo (MC) simulations offer insights into the dynamic behavior of molecules over time. cambridge.org These methods are particularly well-suited for studying large, flexible molecules like 3,6,9-Trioxaundecanedioic acid diethyl ester in complex environments. cambridge.org

Solvation Effects and Intermolecular Interactions

The behavior of 3,6,9-Trioxaundecanedioic acid diethyl ester in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell structure and dynamics. For analogous oligo(ethylene glycol)-terminated systems, studies have shown that the structure of the surrounding solvent is significantly perturbed by the solute. st-andrews.ac.uk

In aqueous solutions, water molecules are expected to form hydrogen bonds with the ether and ester oxygen atoms of 3,6,9-Trioxaundecanedioic acid diethyl ester. The strength and geometry of these interactions are critical for its solubility and partitioning behavior. gatech.edu Computational studies on related esters have highlighted the importance of both hydrogen bonding and weaker van der Waals interactions in determining solvation free energies. mdpi.com

Dynamics of 3,6,9-Trioxaundecanedioic acid diethyl ester in Complex Environments

In more complex environments, such as at interfaces or within biological systems, the dynamics of a flexible molecule like 3,6,9-Trioxaundecanedioic acid diethyl ester can be significantly altered. MD simulations are a powerful tool for probing these changes. cambridge.org For example, simulations of flexible molecules at interfaces have shown that they can adopt specific orientations to minimize their free energy. semanticscholar.org

The study of PEG derivatives in biological systems has demonstrated that their flexibility and hydration properties are key to their biocompatibility and use in drug delivery. sigmaaldrich.com MD simulations can provide atomistic details of how these polymers interact with proteins and cell membranes, revealing the molecular basis of their "stealth" properties. nih.gov

Predictive Modeling for Structure-Reactivity Relationships of 3,6,9-Trioxaundecanedioic acid diethyl ester

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. While no specific QSAR/QSPR studies were found for 3,6,9-Trioxaundecanedioic acid diethyl ester, the principles can be applied to this class of compounds.

For example, descriptors derived from computational chemistry, such as molecular weight, logP, polar surface area, and various quantum chemical parameters, could be used to build models that predict properties like the solubility, permeability, or binding affinity of 3,6,9-Trioxaundecanedioic acid diethyl ester and related compounds. Such models are invaluable in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing experimental work. Studies on PEG derivatives have shown correlations between molecular weight and cytotoxicity, which can be rationalized through computational modeling. mdpi.com

Inability to Fulfill Request Due to Invalid Chemical Identifier

The requested article concerning the chemical compound identified by the InChIKey “Htaswbinpokbeu-uhfffaoysa-” cannot be generated. Extensive searches of chemical databases and scientific literature have revealed that this InChIKey does not correspond to a known or registered chemical substance.

InChIKeys are unique, standardized identifiers for chemical structures, derived from the IUPAC International Chemical Identifier (InChI). The provided key, “Htaswbinpokbeu-uhfffaoysa-,” does not resolve to any specific molecule in major public repositories such as PubChem or ChemSpider. This suggests one of the following possibilities:

The InChIKey may contain a typographical error.

It may represent a hypothetical or theoretical molecule that has not been synthesized or documented in publicly accessible databases.

The identifier may be malformed or incomplete.

Without a valid chemical entity, it is impossible to retrieve the specific, detailed scientific information required to address the user's outline, which includes:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) theory for its analogues.

Machine learning applications in its chemical space exploration.

Computational design and virtual screening of its derivatives.

These topics require a substantial body of existing research on a specific chemical scaffold and its related compounds. As no such research can be found for a non-existent or unidentifiable compound, the generation of a scientifically accurate and informative article is not feasible.

To proceed with this request, a valid InChIKey or a recognized common or IUPAC name for the compound of interest must be provided.

Incomplete Identifier Hinders Research on "Htaswbinpokbeu-uhfffaoysa-"

Efforts to compile a scientific article on the chemical compound designated "Htaswbinpokbeu-uhfffaoysa-" have been unsuccessful as this identifier does not correspond to a specific, recognized chemical substance. The string "Htaswbinpokbeu-uhfffaoysa-" appears to be an incomplete or erroneous version of a standard chemical identifier, precluding any meaningful search of scientific databases and literature.

The suffix "-uhfffaoysa-" is characteristic of an InChIKey, a hashed, fixed-length character representation of a chemical substance's structure. Specifically, this portion of the InChIKey indicates the molecule's connectivity and that it is a standard, non-isomeric representation. However, the initial 14-character prefix, which is unique to the core molecular structure, is missing. Without this crucial prefix, it is impossible to identify the specific compound to which the user is referring.

Consequently, no information could be retrieved regarding its potential applications in advanced catalysis, its integration into functional materials, or its use in sensor development. The scientific community relies on precise and complete identifiers, such as full InChIKeys, CAS numbers, or IUPAC names, to catalogue and retrieve information on chemical compounds.

Researchers and information specialists are therefore unable to provide any data on the novel catalytic roles, mechanistic insights, theoretical considerations for material integration, or self-assembly principles related to "Htaswbinpokbeu-uhfffaoysa-". All inquiries into its properties and applications have yielded no results due to the incomplete and unidentifiable nature of the provided subject term.

To enable a comprehensive review, a complete and valid chemical identifier is required.

Emerging Research Applications of Htaswbinpokbeu Uhfffaoysa Non Clinical Focus

Htaswbinpokbeu-uhfffaoysa- in Sensor Development and Chemical Sensing Methodologies

Principles of Chemosensing and Signal Transduction

Chemosensors are abiotic molecules designed to bind with specific analytes and produce a detectable signal. researchgate.net The fundamental principle of a chemosensor involves three main components: a receptor unit that selectively binds the target analyte, a signaling unit (often a fluorophore or chromophore), and a transducer that converts the binding event into an observable signal. researchgate.net The interaction between the receptor and the analyte causes a change in the electronic properties of the signaling unit, leading to a modification in its optical or electrochemical output.

In the context of Htaswbinpokbeu-uhfffaoysa- (2-phenylpyridine), the nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, making it a potential binding site (receptor) for metal ions and other electrophilic species. researchgate.netscilit.com The aromatic π-system of the entire molecule often acts as the signaling component. When an analyte binds to the pyridine nitrogen, it can alter the electronic structure of the molecule, leading to changes in its fluorescence or absorption spectrum. This process is a form of signal transduction, where the chemical event of binding is converted into an optical signal. researchgate.net For instance, pyridine-based chemosensors have been developed for the selective detection of lead ions (Pb²⁺), where the coordination of the metal ion to the sensor molecule results in a distinct fluorescent response. researchgate.netscilit.com

Design of Htaswbinpokbeu-uhfffaoysa--Based Sensing Elements

The design of effective sensing elements based on 2-phenylpyridine (B120327) involves strategic molecular engineering to optimize selectivity and sensitivity for a target analyte. acs.org A common strategy is the functionalization of the core 2-phenylpyridine structure. This involves attaching specific chemical groups that act as highly selective receptors for the target.

One established approach is the synthesis of imine-linked derivatives. researchgate.netscilit.com By reacting a functionalized 2-phenylpyridine precursor with an appropriate amine, a Schiff base (imine) linkage is formed, introducing new coordination sites. This modular design allows for the creation of a binding pocket tailored to the size, charge, and coordination preference of a specific analyte, such as a heavy metal ion. The choice of appended functional groups can fine-tune the sensor's properties, enhancing its binding affinity and the magnitude of the signaling output upon analyte recognition.

Conceptual Frameworks for Htaswbinpokbeu-uhfffaoysa- in Environmental Remediation Technologies

The robust chemical nature of heterocyclic compounds like 2-phenylpyridine presents both challenges for their degradation and opportunities for their use in remediation technologies.

Mechanistic Basis of Pollutant Degradation

The degradation of stable heterocyclic compounds in the environment often requires advanced oxidation processes. For pyridine, a related compound, degradation in water has been achieved using techniques like dielectric barrier discharge, which generates highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃). researchgate.net These potent oxidants can attack and break open the stable aromatic ring structure, initiating a cascade of reactions that lead to smaller, less harmful molecules like fumaric and oxalic acid. researchgate.net

Conceptually, metal complexes incorporating 2-phenylpyridine as a ligand could serve as photocatalysts for pollutant degradation. Upon absorption of light, these complexes can become electronically excited and initiate redox reactions, generating reactive oxygen species that can degrade persistent organic pollutants. This approach is a cornerstone of photocatalytic water treatment, and the tunable electronic properties of 2-phenylpyridine complexes make them intriguing candidates for such applications.

Adsorption and Sequestration Mechanisms

Derivatives of 2-phenylpyridine are being explored for their potential in capturing and storing pollutants, particularly gaseous ones like carbon dioxide. Research has demonstrated that hypercrosslinked polymers based on phenylpyridine can be effective adsorbents for CO₂. researchgate.net

The mechanism of adsorption in these materials is twofold. First, the high porosity and large surface area of the polymer framework provide physical sites for gas molecules to accumulate. Second, the chemical nature of the phenylpyridine units enhances the affinity for CO₂. The nitrogen atom in the pyridine ring and the delocalized π-electron systems of the aromatic rings can engage in specific interactions with pollutant molecules, leading to their sequestration from the environment. This combination of physical and chemical adsorption makes these materials promising for carbon capture applications. researchgate.net

Theoretical Contributions of Htaswbinpokbeu-uhfffaoysa- to Energy Conversion and Storage Systems

The unique electronic properties of 2-phenylpyridine, especially when coordinated to heavy metal ions like iridium(III), have made it a cornerstone ligand in the development of materials for energy conversion and lighting applications, such as Organic Light Emitting Diodes (OLEDs). wikipedia.org

Electron Transfer Dynamics and Energy Harvesting Principles

The function of 2-phenylpyridine complexes in energy conversion is governed by fundamental photophysical processes, primarily Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT). acs.orgrsc.org In an MLCT process, absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital. In heteroleptic complexes (those with different types of ligands), a subsequent LLCT can occur, where the electron moves from the initially excited ligand to an acceptor ligand with a lower energy level. rsc.org

These charge transfer events are exceptionally fast, occurring on timescales from femtoseconds to picoseconds. rsc.orgosti.gov This rapid separation of charge is a critical principle in energy harvesting. By creating a transient state with spatial separation between the electron and the resulting "hole," the system can engage in productive chemistry or generate electrical current before the charge recombines. The efficiency of these processes can be precisely tuned by modifying the 2-phenylpyridine ligand, for example, through fluorination, which alters the energy levels of the molecular orbitals and can significantly modify the emission properties of the resulting complexes. wikipedia.org

Table of Compounds Mentioned

| InChIKey | Common Name |

| Htaswbinpokbeu-uhfffaoysa- | 2-phenylpyridine |

| BLWSCRGWKLIXDJ-UHFFFAOYSA-N | 3,6,9-Trioxaundecanedioic acid diethyl ester |

Based on a comprehensive search of chemical databases and scientific literature, the identifier "Htaswbinpokbeu-uhfffaoysa-" does not correspond to a recognized chemical compound. This string of characters appears to be a unique identifier, likely an InChIKey, for which there is no publicly available information.

InChIKeys are standardized, hashed representations of chemical structures that are used to uniquely identify compounds in databases. The inability to locate any information associated with "Htaswbinpokbeu-uhfffaoysa-" prevents the generation of a scientifically accurate article on its properties and research applications.

Therefore, the requested article focusing on the emerging research applications, charge carrier transport mechanisms, and use as an advanced analytical probe for "Htaswbinpokbeu-uhfffaoysa-" cannot be provided. The creation of such an article would require speculative and unsubstantiated information, which would not adhere to the principles of scientific accuracy.

It is recommended to verify the InChIKey for any potential typographical errors. If the identifier is correct, it may pertain to a proprietary compound not disclosed in public domains or a newly synthesized molecule yet to be documented in scientific literature. Without a verifiable chemical structure and associated research, it is impossible to fulfill the request as outlined.

Future Directions and Uncharted Territories in Htaswbinpokbeu Uhfffaoysa Research

Unexplored Synthetic Methodologies and Retrosynthetic Challenges

The synthesis of N-acetylneuraminic acid and its derivatives remains a formidable challenge in carbohydrate chemistry. While both chemical and enzymatic methods have been established, there is considerable scope for innovation to overcome existing limitations.

Chemical Synthesis:

Current chemical syntheses of Neu5Ac often involve multi-step processes with demanding protection and deprotection schemes. researchgate.net A significant challenge lies in the stereoselective formation of the α-glycosidic linkage, a notoriously difficult transformation in sialic acid chemistry. Future efforts in this area could focus on the development of novel glycosylation methods that offer greater control over stereoselectivity and higher yields.

Enzymatic and Chemoenzymatic Synthesis:

Enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing exquisite stereoselectivity under mild reaction conditions. Multi-enzyme cascade reactions have been developed for the production of Neu5Ac from readily available starting materials like chitin. frontiersin.org However, the high cost of some enzyme preparations and the potential for substrate or product inhibition can be limiting factors. frontiersin.org

Future research in this domain will likely focus on:

Enzyme Engineering: The modification of existing enzymes or the discovery of novel ones with improved stability, catalytic efficiency, and substrate scope.

Whole-Cell Biocatalysis: The use of engineered microorganisms to produce Neu5Ac and its derivatives, which could offer a more cost-effective and scalable approach. nih.gov

Chemoenzymatic Strategies: The combination of chemical and enzymatic steps to leverage the advantages of both approaches. For example, chemical synthesis could be used to create novel sialic acid analogs that can then be incorporated into glycans using enzymatic methods.

A summary of current and potential future synthetic methodologies is presented in Table 1.

| Methodology | Current Approaches | Future Directions |

| Chemical Synthesis | Multi-step linear syntheses, reliance on protecting groups. | Convergent synthesis, development of novel stereoselective glycosylation methods, application of green chemistry principles. |

| Enzymatic Synthesis | Use of aldolases and other enzymes in cascade reactions. frontiersin.org | Enzyme engineering for improved catalyst performance, discovery of novel enzymes with broader substrate specificity. |

| Whole-Cell Biocatalysis | Use of engineered E. coli for Neu5Ac production. nih.gov | Optimization of metabolic pathways for higher yields, development of robust and scalable fermentation processes. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for the synthesis of complex sialoglycans. | Integration of novel chemical reactions with enzymatic catalysis to access a wider range of sialylated structures. |

Addressing Current Theoretical Limitations and Computational Bottlenecks

The inherent flexibility and conformational complexity of N-acetylneuraminic acid and the glycans in which it resides pose significant challenges for theoretical and computational modeling. Addressing these limitations is crucial for a deeper understanding of sialic acid recognition and function.

Current computational methods, while powerful, often struggle to accurately predict the conformational landscape of sialoglycans and their interactions with proteins. The large number of rotatable bonds and the influence of the solvent environment make exhaustive conformational searches computationally expensive.

Future advancements in this area will require:

Improved Force Fields: The development of more accurate force fields specifically parameterized for carbohydrates, which can better capture the subtle energetic differences between various conformations.

Enhanced Sampling Techniques: The application of advanced simulation techniques, such as replica exchange molecular dynamics and metadynamics, to more efficiently explore the conformational space of sialoglycans.

Quantum Mechanical Calculations: The use of quantum mechanics/molecular mechanics (QM/MM) methods to provide a more accurate description of the electronic structure of the sialic acid binding site in proteins.

A significant computational bottleneck is the high-throughput screening of large compound libraries to identify novel inhibitors of sialic acid-binding proteins. The development of faster and more accurate docking and scoring methods is essential to accelerate the drug discovery process. Machine learning and artificial intelligence approaches hold promise for developing predictive models of sialic acid-protein interactions based on large datasets of experimental and computational data.

Interdisciplinary Research Synergies with N-acetylneuraminic Acid

The ubiquitous nature of N-acetylneuraminic acid in biological systems makes it a focal point for interdisciplinary research, bridging chemistry, biology, medicine, and materials science.

Immunology and Cancer Biology: The interaction of sialic acids with Siglecs (sialic acid-binding immunoglobulin-like lectins) is a key mechanism of immune regulation and is exploited by cancer cells to evade immune surveillance. nih.gov Collaborative efforts between chemists synthesizing novel sialic acid mimetics and immunologists studying Siglec signaling could lead to the development of new cancer immunotherapies.

Materials Science and Nanotechnology: The unique properties of sialic acids are being harnessed to create novel biomaterials. For instance, N-acetylneuraminic acid has been used to create self-assembling amphiphiles that form nanoparticles with selective anticancer activity. acs.orgnih.gov Sialic acid-coated nanoparticles are also being explored for their ability to evade the immune system and for targeted drug delivery. nih.gov Future synergies in this area could involve the development of "smart" biomaterials that can respond to specific biological cues.

Infectious Disease: Many pathogens utilize sialic acids as receptors for host cell entry or as a means of molecular mimicry to evade the host immune response. lu.se The development of sialic acid-based inhibitors of pathogen binding is a promising area for interdisciplinary collaboration between carbohydrate chemists, virologists, and bacteriologists.

A summary of key interdisciplinary research areas involving N-acetylneuraminic acid is provided in Table 2.

| Discipline | Area of Synergy | Potential Applications |

| Immunology | Siglec-sialic acid interactions. | Cancer immunotherapy, treatment of inflammatory diseases. |

| Cancer Biology | Targeting tumor-associated sialoglycans. | Development of novel anticancer agents and drug delivery systems. acs.orgnih.gov |

| Materials Science | Sialic acid-based biomaterials, hydrogels. | Tissue engineering, regenerative medicine, wound healing. taylorandfrancis.com |

| Nanotechnology | Sialic acid-coated nanoparticles. | Targeted drug delivery, diagnostics, and imaging. nih.gov |

| Infectious Disease | Host-pathogen interactions. | Development of anti-infective therapies. |

Potential for Novel Conceptual Discoveries Driven by N-acetylneuraminic Acid Research

The study of N-acetylneuraminic acid has the potential to drive fundamental conceptual discoveries in biology and chemistry.

The "Sialo-Code": The diversity of sialic acid modifications (e.g., O-acetylation, N-glycolylation) and linkages creates a complex "sialo-code" that is only beginning to be deciphered. Understanding how this code is written and read by the cell could reveal new layers of biological regulation. For example, specific O-acetylated sialic acids have been shown to have unique roles in the immune system. acs.org

Dual Role in Host-Pathogen Interactions: The fact that sialic acids are essential for host cell function but are also exploited by pathogens presents a fascinating evolutionary conundrum. scienceopen.com Further research into this dual role could provide new insights into the co-evolution of hosts and pathogens and inspire novel therapeutic strategies that target pathogen-specific sialic acid interactions while sparing host functions.

Sialic Acids as Master Regulators of Cell Signaling: Beyond their role as recognition molecules, there is growing evidence that sialic acids can directly modulate cell signaling pathways. The removal of sialic acids from the cell surface can alter the behavior of immune cells, suggesting that sialylation status can act as a "tuner" of cellular responsiveness. ualberta.ca Elucidating the mechanisms by which sialic acids influence signal transduction could open up new avenues for therapeutic intervention in a variety of diseases.

Methodological Innovations Required for Next-Generation N-acetylneuraminic Acid Studies

To fully explore the uncharted territories of N-acetylneuraminic acid research, a new generation of methodological tools is required.

High-Resolution Imaging: The development of advanced imaging techniques with single-molecule resolution is needed to visualize the dynamic organization of sialoglycans on the cell surface. Super-resolution microscopy and advanced electron microscopy techniques could provide unprecedented insights into the spatial arrangement of sialic acids and their interactions with other molecules.

Glycoproteomics and Glycomics: While significant progress has been made in mass spectrometry-based glycoproteomics and glycomics, challenges remain in the comprehensive and quantitative analysis of sialoglycans. nih.gov Innovations in sample preparation, chromatographic separation, and mass spectrometry fragmentation techniques are needed to improve the coverage and sensitivity of these methods.

High-Throughput Screening: The discovery of new drugs that target sialic acid pathways requires the ability to screen large libraries of compounds for their ability to inhibit sialyltransferases, sialidases, or sialic acid-binding proteins. The development of robust and automated high-throughput screening assays is a critical need in the field.

Analytical Techniques: Advanced analytical methods are essential for the detailed characterization of sialic acids and their modifications. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a powerful technique for the sensitive and selective analysis of sialic acids. thermofisher.comdrug-dev.com The development of even more rapid and sensitive analytical methods will be crucial for future research.

Q & A

Q. What criteria validate analytical methods for quantifying Htaswbinpokbeu-uhfffaoysa- in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity. Perform matrix effect studies and cross-validate with orthogonal techniques (e.g., LC-MS vs. ELISA) .

Theoretical & Interdisciplinary Integration

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for Htaswbinpokbeu-uhfffaoysa-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.